molecular formula C10H16N5O12P3S B054427 Phosphothiophosphoric acid-adenylate ester CAS No. 117750-47-7

Phosphothiophosphoric acid-adenylate ester

Cat. No.: B054427
CAS No.: 117750-47-7
M. Wt: 523.25 g/mol
InChI Key: NLTUCYMLOPLUHL-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5'-[gamma-thio]triphosphate is a nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur. It is functionally related to an ATP and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate.
A nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur.

Biological Activity

Phosphothiophosphoric acid-adenylate ester, also known as AGS, is a compound that has garnered attention due to its biological activity, particularly as a nucleotide analog. This article delves into the compound's structure, mechanisms of action, and its implications in various biological processes, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an analog of ATP where the oxygen atom bridging the beta to the gamma phosphate is replaced by a sulfur atom. This modification significantly alters its biochemical interactions and functional properties.

  • Molecular Formula : C10H14N5O7PS
  • Molecular Weight : 357.23 g/mol
  • CAS Number : 440317

This compound acts primarily as a competitive inhibitor of ATP-dependent enzymes, particularly those involved in mitochondrial functions. Its inhibition of ATPase activity has implications for energy metabolism and signal transduction pathways.

Key Mechanisms:

  • Inhibition of ATPase : It competes with ATP for binding sites on ATPases, leading to reduced energy production in cells.
  • Regulation of Protein Kinases : The compound modulates the activity of various kinases, influencing cellular signaling pathways such as glucose homeostasis and apoptosis.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Inhibition of Mitochondrial Functions : It inhibits both soluble and membrane-bound mitochondrial ATPases, affecting oxidative phosphorylation processes .
  • Impact on Cellular Signaling : The compound regulates several signaling pathways by phosphorylating key proteins involved in cell growth and metabolism .
  • Role in Apoptosis : It has been shown to promote anti-apoptotic complexes under certain conditions, indicating its role in cell survival mechanisms .

Case Study 1: Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B)

This compound has been demonstrated to phosphorylate GSK3B, which plays a crucial role in glucose metabolism. By inhibiting GSK3B, AGS promotes glycogen synthesis in skeletal muscle tissues .

Case Study 2: Modulation of Circadian Rhythms

Research indicates that this compound can influence circadian rhythms by modulating the phosphorylation states of clock proteins such as BMAL1 and CLOCK. This regulation is essential for maintaining normal circadian functions .

Data Tables

Biological ActivityMechanismReferences
Inhibition of ATPaseCompetitive inhibition
Regulation of GSK3BPhosphorylation
Modulation of Circadian RhythmsPhosphorylation of clock proteins

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in metabolic disorders and cancer treatment due to its ability to modulate critical signaling pathways. For instance:

  • Metabolic Disorders : By enhancing insulin signaling through GSK3B inhibition, AGS may improve glucose homeostasis in diabetic models .
  • Cancer Research : Its role in regulating apoptosis suggests potential applications in cancer therapy by targeting tumor cell survival mechanisms .

Scientific Research Applications

Comparison with Other ATP Analogues

Compound NameStructural FeaturesUnique Properties
Phosphoaminophosphonic acid-guanylate esterAnalog of guanosine triphosphate (GTP)Inhibitory effects on GTP-dependent processes
Adenosine-5'-phosphosulfateInvolved in sulfate metabolismFunctions mainly in sulfur transfer reactions
Adenosine-5'-diphosphateNaturally occurring ATP derivativePlays a role in energy transfer and metabolism

Enzyme Inhibition Studies

Phosphothiophosphoric acid-adenylate ester serves as a potent competitive inhibitor of mitochondrial ATPase. Its ability to disrupt ATP hydrolysis makes it an essential compound for studying energy metabolism and mitochondrial function. Researchers utilize this compound to investigate:

  • Mechanisms of Enzyme Action : By inhibiting ATP-dependent reactions, researchers can elucidate the roles of various enzymes in cellular metabolism.
  • Metabolic Regulation : The compound's impact on energy production pathways helps in understanding metabolic disorders.

Cellular and Molecular Biology

AMP-PNP is employed in various cellular biology studies due to its non-hydrolysable nature, allowing researchers to manipulate ATP-dependent processes without rapid degradation. Key applications include:

  • Studying Signal Transduction Pathways : The compound is used to investigate the role of ATP in signaling cascades, particularly those involving kinases.
  • Investigating DNA Repair Mechanisms : It has been implicated in DNA mismatch repair processes, acting as a molecular matchmaker that promotes protein interactions necessary for repair mechanisms .

Pharmacological Research

This compound is also explored for its pharmacological properties:

  • Drug Development : Its structural characteristics inspire the design of new drugs targeting ATP-dependent processes in various diseases, including cancer and metabolic disorders.
  • Target Identification : The compound aids in identifying potential drug targets by inhibiting specific enzymes and observing resultant cellular effects.

Case Study 1: Mitochondrial Function Analysis

In a study investigating mitochondrial function, researchers utilized AMP-PNP to inhibit mitochondrial ATPase activity. The results demonstrated significant alterations in cellular energy metabolism, providing insights into how mitochondrial dysfunction can lead to metabolic diseases. This case highlighted the compound's utility in understanding the pathophysiology of conditions like diabetes and obesity.

Case Study 2: DNA Repair Mechanism Investigation

Another study focused on the role of this compound in DNA repair. By using this compound, researchers were able to demonstrate its involvement in facilitating protein interactions necessary for effective mismatch repair. This finding underscores the importance of AMP-PNP not only as an ATP analogue but also as a critical player in maintaining genomic integrity.

Properties

CAS No.

117750-47-7

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1

InChI Key

NLTUCYMLOPLUHL-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Key on ui other cas no.

117750-47-7
35094-46-3

Synonyms

(gamma-S)ATP
adenosine 5'-(3-thio)triphosphate
adenosine 5'-(gamma-S)triphosphate
adenosine 5'-O-(3-thiotriphosphate)
adenosine 5'-O-(gamma-thiotriphosphate)
adenosine 5'-O-thiotriphosphate
adenosine 5'-thiotriphosphate
adenosine-5'-(3-thiotriphosphate)
ATP gamma-S
ATPgammaS
gamma-thio-ATP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphothiophosphoric acid-adenylate ester
Reactant of Route 2
Reactant of Route 2
Phosphothiophosphoric acid-adenylate ester
Reactant of Route 3
Reactant of Route 3
Phosphothiophosphoric acid-adenylate ester
Reactant of Route 4
Reactant of Route 4
Phosphothiophosphoric acid-adenylate ester
Reactant of Route 5
Reactant of Route 5
Phosphothiophosphoric acid-adenylate ester
Reactant of Route 6
Phosphothiophosphoric acid-adenylate ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.